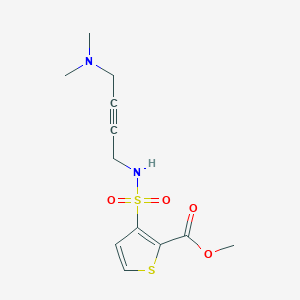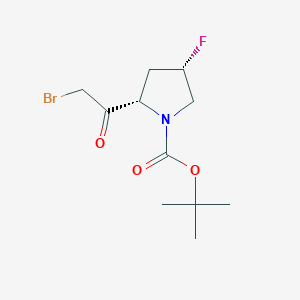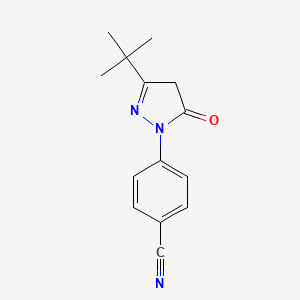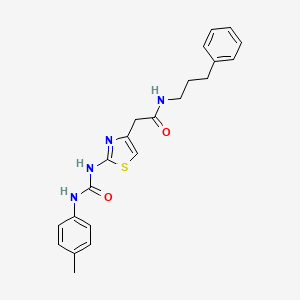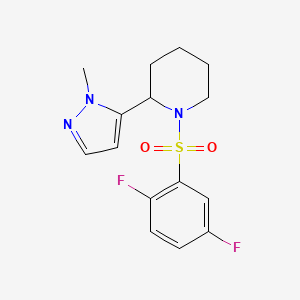
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine, also known as DFP-10825, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in scientific research for its potential use in the treatment of various diseases.
Mechanism Of Action
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine exerts its effects by inhibiting the activity of several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of genes that promote cell death in cancer cells. PDEs are involved in the regulation of cyclic nucleotide levels, and their inhibition can lead to increased levels of cyclic nucleotides, which have been shown to have neuroprotective effects.
Biochemical And Physiological Effects
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine inhibits the activity of HDACs and PDEs, leading to the activation of genes that promote cell death in cancer cells and increased levels of cyclic nucleotides in neurons. Furthermore, 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using standard analytical techniques. Furthermore, 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been extensively studied in vitro, and its effects have been well-characterized. However, there are also limitations to using 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine in lab experiments. For example, its effects in vivo have not been extensively studied, and its potential toxicity in humans is not yet known.
Future Directions
There are several future directions for the study of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine. First, more studies are needed to determine the potential toxicity of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine in humans. Second, studies are needed to determine the pharmacokinetics of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine in vivo, including its absorption, distribution, metabolism, and excretion. Third, studies are needed to determine the efficacy of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine in animal models of cancer and neurodegenerative diseases. Fourth, studies are needed to determine the potential for drug-drug interactions with other compounds that are commonly used in the treatment of cancer and neurodegenerative diseases. Finally, studies are needed to optimize the synthesis of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine and to develop more potent analogs of this compound.
Conclusion
In conclusion, 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine is a novel compound that has shown promising results in scientific research for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Its mechanism of action involves the inhibition of HDACs and PDEs, leading to the activation of genes that promote cell death in cancer cells and increased levels of cyclic nucleotides in neurons. While 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has several advantages for lab experiments, there are also limitations to using this compound. Further studies are needed to determine the potential toxicity of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine in humans, its pharmacokinetics in vivo, and its efficacy in animal models of disease.
Synthesis Methods
The synthesis of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine involves the reaction of 1-(2,5-difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)ethanone with piperidine in the presence of a base. The reaction yields 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine as a white solid with a purity of more than 99%.
Scientific Research Applications
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In vitro studies have shown that 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-19-13(7-8-18-19)14-4-2-3-9-20(14)23(21,22)15-10-11(16)5-6-12(15)17/h5-8,10,14H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGFZUIOIHLIFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)
![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)


![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)

